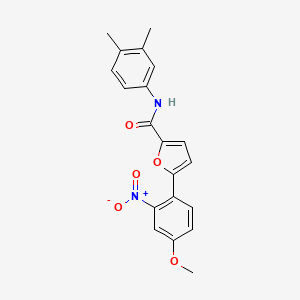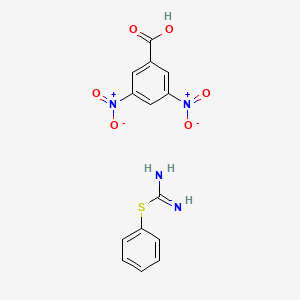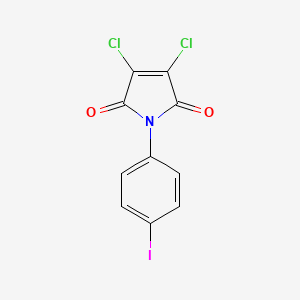
3,4-dichloro-1-(4-iodophenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-1-(4-iodophenyl)-1H-pyrrole-2,5-dione, also known as 3,4-DCIPD, is a chemical compound that has been studied extensively in the field of scientific research. It is a derivative of pyrrole, which is an aromatic heterocyclic compound that can be found in a variety of natural products.
科学的研究の応用
Photoluminescent Materials
Studies have reported the synthesis of π-conjugated polymers containing DPP and phenylene units, highlighting their strong photoluminescence and potential for electronic applications due to good solubility and processability into thin films. These materials exhibit orange coloration in solution and demonstrate enhanced photochemical stability compared to saturated polymers, making them suitable for applications in photoluminescent devices (Beyerlein & Tieke, 2000).
Electron Transport Layers for Solar Cells
Another significant application involves the use of DPP derivatives as electron transport layers (ETLs) in polymer solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP backbone has been synthesized, showing high conductivity and electron mobility. This material significantly enhances the power conversion efficiency of inverted solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Corrosion Inhibitors
DPP derivatives have also been explored as efficient organic inhibitors for the corrosion of carbon steel in acidic environments. These compounds exhibit good corrosion inhibition efficiency, which increases with concentration, and the adsorption mechanism is primarily controlled by a chemisorption process. This research opens new avenues for the development of environmentally friendly corrosion inhibitors (Zarrouk et al., 2015).
Advanced Polymers
The synthesis of polymers incorporating the DPP unit has led to materials with unique properties such as high luminescence and quantum yield, making them candidates for optoelectronic applications. These polymers are distinguished by their solubility in common organic solvents and their strong fluorescence, which is highly relevant for the development of new materials for electronic and photonic devices (Zhang & Tieke, 2008).
特性
IUPAC Name |
3,4-dichloro-1-(4-iodophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2INO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCLUFYOCLDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-1-(4-iodophenyl)-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2704899.png)
![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2704903.png)
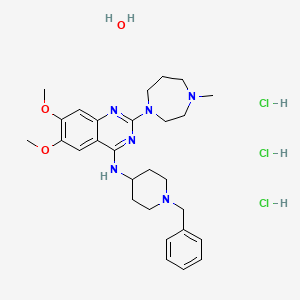
![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)

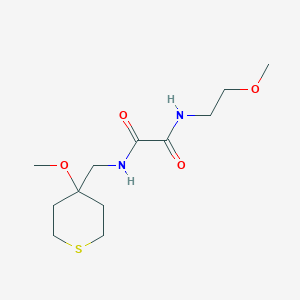
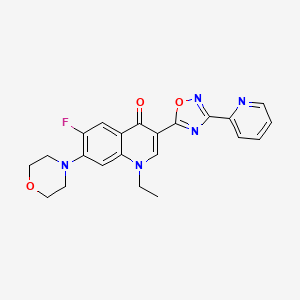
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)
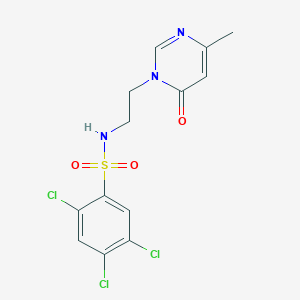
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2704915.png)

